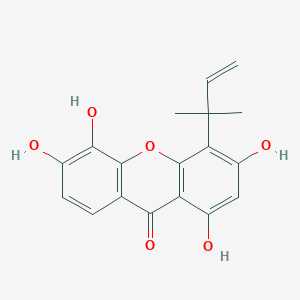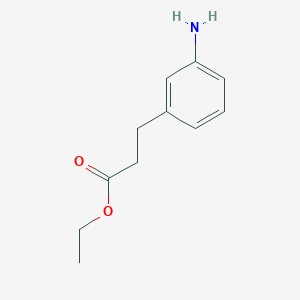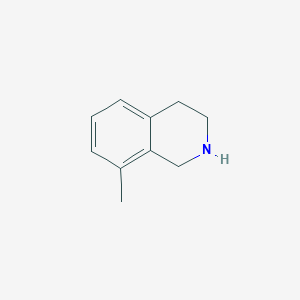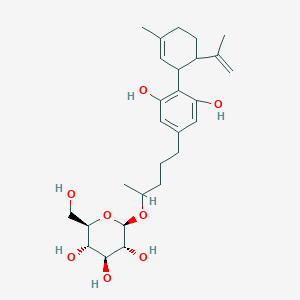
5-Méthoxyresorcinol
Vue d'ensemble
Description
C'est un dérivé du phloroglucinol où l'un des hydrogènes phénoliques est remplacé par un groupe méthyle . La formule moléculaire de Flamenol est C7H8O3, et sa masse moléculaire est de 140,1366 g/mol . Ce composé est connu pour ses diverses applications dans la recherche scientifique et l'industrie.
Applications De Recherche Scientifique
Flamenol a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif en chimie analytique.
Biologie : Flamenol est étudié pour ses propriétés antioxydantes potentielles et son rôle dans les systèmes biologiques.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent anti-inflammatoire et antimicrobien.
Industrie : Flamenol est utilisé dans la production de colorants, de produits pharmaceutiques et d'autres produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action de Flamenol implique son interaction avec diverses cibles moléculaires et voies. En tant qu'antioxydant, Flamenol élimine les radicaux libres et prévient les dommages oxydatifs aux cellules. Il module également l'activité des enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires . De plus, Flamenol peut inhiber la croissance de certaines bactéries et champignons en perturbant leurs membranes cellulaires .
Mécanisme D'action
Target of Action
5-Methoxyresorcinol, a member of the resorcinol family, primarily targets protein synthesis . It is a derivative of phloroglucinol, where one phenol hydrogen is replaced by a methyl group .
Mode of Action
The compound interacts with its targets by inhibiting protein synthesis . This interaction results in changes at the molecular level, affecting the normal functioning of proteins within the cell.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Methoxyresorcinol plays a significant role in biochemical reactions, particularly as an inhibitor of protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis of isorobustin and substituted linear and angular benzofurocoumarins . The nature of these interactions often involves the inhibition of enzymatic activity, which can lead to a decrease in protein synthesis.
Cellular Effects
The effects of 5-Methoxyresorcinol on cellular processes are profound. It has been shown to inhibit protein synthesis, which can impact cell function significantly . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit protein synthesis can lead to alterations in the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 5-Methoxyresorcinol exerts its effects through the inhibition of protein synthesis . This inhibition is achieved by binding to specific biomolecules, thereby preventing the normal function of enzymes involved in protein synthesis. Additionally, the compound can interact with radicals, such as the 5,7-diisopropyl-tocopheroxyl radical, as measured by stopped-flow spectrophotometry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyresorcinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxyresorcinol can maintain its inhibitory effects on protein synthesis over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Methoxyresorcinol in animal models vary with different dosages. At lower doses, the compound effectively inhibits protein synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Methoxyresorcinol is involved in several metabolic pathways, particularly those related to the metabolism of brassica napus . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, 5-Methoxyresorcinol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of 5-Methoxyresorcinol is crucial for its function and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of 5-Methoxyresorcinol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in guiding 5-Methoxyresorcinol to its appropriate subcellular locations, ensuring its effective participation in biochemical processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Flamenol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la méthylation du 1,3-benzènediol (résorcine) à l'aide d'iodure de méthyle en présence d'une base comme le carbonate de potassium . La réaction se produit généralement dans un solvant comme l'acétone ou le diméthylformamide sous reflux.
Méthodes de production industrielle : En milieu industriel, Flamenol est produit en utilisant des réactions de méthylation similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions de réaction sont optimisées pour atteindre des rendements et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Flamenol subit diverses réactions chimiques, notamment :
Oxydation : Flamenol peut être oxydé pour former des quinones en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Il peut être réduit pour former des composés dihydroxy en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Flamenol peut subir des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Principaux produits formés :
Oxydation : Quinones.
Réduction : Composés dihydroxy.
Substitution : Dérivés nitro, sulfo ou halogénés de Flamenol.
Comparaison Avec Des Composés Similaires
Flamenol est similaire à d'autres dérivés de la résorcine tels que :
Phloroglucinol : Un trihydroxybenzène avec trois groupes hydroxyle.
Catéchol : Un dihydroxybenzène avec des groupes hydroxyle aux positions 1 et 2.
Hydroquinone : Un dihydroxybenzène avec des groupes hydroxyle aux positions 1 et 4.
Unicité de Flamenol : Flamenol est unique en raison de la présence d'un groupe méthoxy en position 5, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification structurelle améliore son activité antioxydante et en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
5-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-3-5(8)2-6(9)4-7/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRLUFGYQYLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046525 | |
| Record name | Flamenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174-64-3 | |
| Record name | 5-Methoxyresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamenol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flamenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6201E0JIF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxyanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-methoxyresorcinol?
A: 5-Methoxyresorcinol (also known as Orcinol monomethyl ether) possesses the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its structure features a benzene ring with two hydroxyl groups at positions 1 and 3, and a methoxy group at position 5. Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing 5-methoxyresorcinol and its derivatives. [, , ]
Q2: How does the structure of 5-methoxyresorcinol influence its reactivity?
A: The reactivity of 5-methoxyresorcinol is largely dictated by the presence and position of its hydroxyl and methoxy substituents. Bromination studies reveal that the C-2 position is the least reactive in the resorcinol series. [] This can be attributed to the electron-donating effects of the hydroxyl and methoxy groups, which increase electron density at the ortho and para positions, directing electrophilic aromatic substitutions away from C-2.
Q3: What are the typical applications of 5-methoxyresorcinol in organic synthesis?
A: 5-Methoxyresorcinol serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. For example, it can be utilized to synthesize linear and angular analogs of 5-methoxyfurocoumarin, with the formation of the furan ring occurring through cyclization of a keto-ether intermediate. []
Q4: How does 5-methoxyresorcinol compare to other related compounds in terms of its radical scavenging activity?
A: Kinetic studies demonstrate that 5-methoxyresorcinol exhibits significantly lower radical scavenging activity compared to catechins (like EC, ECG, EGC, and EGCG). This difference arises from the number and arrangement of hydroxyl groups on the aromatic ring. Catechins, with their catechol and pyrogallol moieties, possess higher radical scavenging potential compared to the resorcinol structure of 5-methoxyresorcinol. []
Q5: Can 5-methoxyresorcinol be used as a template molecule in cocrystal formation, and if so, what are the implications?
A: Research has shown that 5-methoxyresorcinol can successfully act as a template molecule in the formation of cocrystals with compounds like (1E,3E)-1,4-di(1H-imidazol-1-yl)buta-1,3-diene (DIBD). This cocrystal exhibits unique photochemical properties, undergoing [2+2] cycloaddition reactions upon irradiation with specific wavelengths of light, leading to the formation of distinct dimer products. This highlights the potential of 5-methoxyresorcinol in controlling the solid-state reactivity and photochemistry of cocrystallized compounds. []
Q6: Are there any known methods for the iodination of 5-methoxyresorcinol?
A: While specific procedures for the iodination of 5-methoxyresorcinol haven't been detailed in the provided research, a study mentions the iodination of resorcinol, phloroglucinol, and resorcyclic acid. [] This suggests that similar methodologies might be applicable to 5-methoxyresorcinol, potentially involving electrophilic aromatic substitution reactions.
Q7: What alternative nitration conditions are available for synthesizing trinitro derivatives of compounds like 5-methoxyresorcinol?
A: Traditional mixed acid nitration methods can be harsh and lead to undesired byproducts. Research has explored alternative milder nitration conditions using sulfuric acid and inorganic nitrate salts, resulting in high yields of trinitro derivatives of 5-methoxyresorcinol and similar compounds. This highlights the possibility of achieving efficient nitration while minimizing undesirable side reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


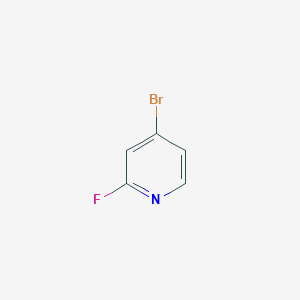
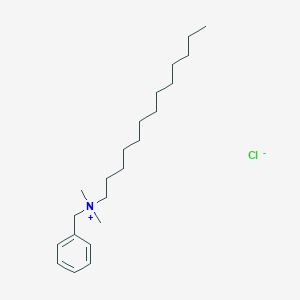
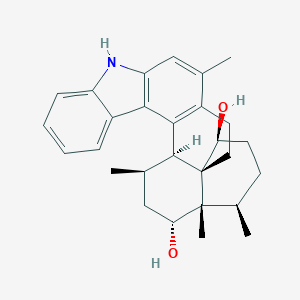
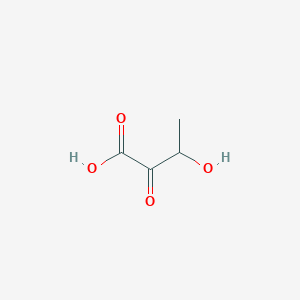
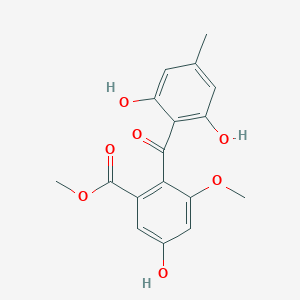
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
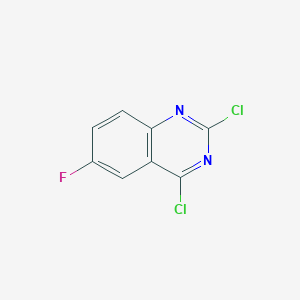
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
